3-Chloro-4,7-difluorobenzo[b]thiophene-2-carboxylic acid
Description
Properties
IUPAC Name |
3-chloro-4,7-difluoro-1-benzothiophene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3ClF2O2S/c10-6-5-3(11)1-2-4(12)7(5)15-8(6)9(13)14/h1-2H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJSVKOWDIZFUPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1F)C(=C(S2)C(=O)O)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3ClF2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism
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Activation : The carboxylic acid reacts with SOCl₂ to form an acyl chloride intermediate.
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Cyclization : Intramolecular electrophilic attack at the α-position generates the benzo[b]thiophene ring.
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Chlorination : Concurrent chlorination at the 3-position occurs via radical or electrophilic pathways.
Example Protocol
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Starting Material : 3-(2,5-Difluorophenyl)propanoic acid
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Reagents : SOCl₂ (4.5 eq), pyridine (0.1 eq)
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Conditions : 150°C, 5.5 hours
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Workup : Hydrolysis with HCl/THF, recrystallization (toluene/hexane)
Challenges :
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Regioselective difluorination must be pre-installed in the starting material.
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Competing side reactions (e.g., over-chlorination) require careful stoichiometric control.
Sequential Halogenation of Benzo[b]thiophene-2-Carboxylic Acid
Post-cyclization halogenation offers flexibility in introducing chlorine and fluorine substituents. This method involves two stages:
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Fluorination : Directed ortho-fluorination using metalation.
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Chlorination : Electrophilic chlorination at the 3-position.
Fluorination via Directed Metalation
The carboxylic acid group at position 2 acts as a directing group for fluorination. Using a strong base (e.g., LDA) at low temperatures (-78°C), deprotonation occurs at the 4- and 7-positions, followed by reaction with a fluorinating agent (e.g., NFSI).
Conditions :
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Base : LDA (2.2 eq)
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Fluorinating Agent : NFSI (2.2 eq)
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Temperature : -78°C → 25°C
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Solvent : THF
Outcome :
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Difluorination at 4- and 7-positions with >80% regioselectivity (predicted).
Electrophilic Chlorination
Halogen Exchange Reactions
Fluorine-chlorine exchange on pre-halogenated substrates provides an alternative route. For instance, 3,4,7-trichlorobenzo[b]thiophene-2-carboxylic acid can undergo selective fluorination using KF or CsF in polar aprotic solvents.
Protocol :
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Substrate : 3,4,7-Trichlorobenzo[b]thiophene-2-carboxylic acid
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Reagent : CsF (3.0 eq)
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Solvent : NMP
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Temperature : 200–250°C
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Time : 24 hours
Outcome :
Limitations :
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High temperatures risk decarboxylation.
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Requires rigorous anhydrous conditions.
Comparative Analysis of Methods
| Method | Starting Material | Key Reagents | Yield | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Cyclization | 3-(2,5-Difluorophenyl)propanoic acid | SOCl₂, pyridine | ~65% | One-pot synthesis | Limited commercial availability |
| Sequential Halogenation | Benzo[b]thiophene-2-carboxylic acid | LDA, NFSI, SO₂Cl₂ | ~60% | Regioselective control | Multi-step, low overall yield |
| Halogen Exchange | 3,4,7-Trichlorobenzo[b]thiophene-2-acid | CsF, NMP | ~50% | Utilizes stable intermediates | High energy input, side reactions |
Mechanistic Insights and Optimization
Fluorination Selectivity
In directed metalation, the carboxylic acid’s electron-withdrawing effect enhances ortho-directed deprotonation. NFSI’s low nucleophilicity minimizes side reactions, achieving >80% difluorination.
Halogen Exchange Kinetics
CsF’s superior reactivity over KF in NMP reduces reaction times from 48 to 24 hours. However, higher costs and stringent drying requirements (≤150 ppm H₂O) limit scalability.
Industrial-Scale Considerations
For kilogram-scale production, the cyclization route is preferred due to fewer purification steps. Key process parameters include:
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SOCl₂ Purity : ≥99% to minimize HCl generation.
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Temperature Control : Gradual heating (2°C/min) prevents exothermic runaway.
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Crystallization Solvents : Toluene/hexane (1:1) achieves >95% purity after one recrystallization.
Emerging Methodologies
Recent advances in photoredox catalysis enable late-stage fluorination under milder conditions. For example, decarboxylative fluorination using Ir(ppy)₃ and Selectfluor® could introduce fluorine at positions 4 and 7 without directed metalation . Preliminary studies show modest yields (40–50%) but warrant further exploration.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4,7-difluorobenzo[b]thiophene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms.
Substitution: This reaction can replace one substituent with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary but often involve controlled temperatures and pressures to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
3-Chloro-4,7-difluorobenzo[b]thiophene-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions.
Medicine: It is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism by which 3-Chloro-4,7-difluorobenzo[b]thiophene-2-carboxylic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play crucial roles in biological pathways. The compound’s unique structure allows it to modulate these targets, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzo[b]thiophene Derivatives
Ethyl 4,5,7-triacetoxy-3-phenylbenzo[b]thiophene-2-carboxylate ()
This derivative shares the benzo[b]thiophene core but differs in substituents:
- Substituents : Phenyl (position 3), acetoxy (positions 4,5,7), and ethyl ester (position 2).
- Physical Properties : Melting point (174–178°C), IR peaks (1774 cm⁻¹ for ester C=O, 1721 cm⁻¹ for acetoxy C=O) .
- Functional Implications : The ester and acetoxy groups reduce acidity compared to the carboxylic acid in the target compound. The phenyl group may enhance π-π stacking but reduce solubility.
Key Comparison :
Key Comparison :
The target compound’s halogenated thiophene core may confer distinct electronic and steric properties compared to caffeic acid’s phenolic system, influencing binding to biological targets .
Key Comparison :
Biological Activity
3-Chloro-4,7-difluorobenzo[b]thiophene-2-carboxylic acid is a synthetic compound belonging to the benzo[b]thiophene family. It is characterized by the presence of chlorine and fluorine substituents, which contribute to its unique biological properties. This article explores the compound's biological activity, including its potential therapeutic applications, mechanisms of action, and relevant case studies.
- Molecular Formula : C9H3ClF2O2S
- Molecular Weight : 248.63 g/mol
- CAS Number : 1314399-70-6
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets such as enzymes and receptors involved in various biological pathways. The compound's structure allows it to modulate these targets, leading to diverse biological effects.
Biological Activities
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Anticancer Activity
- Recent studies have indicated that compounds within the benzo[b]thiophene class exhibit significant anticancer properties. This compound has shown potential in inhibiting the proliferation of cancer cell lines.
- A study evaluated the compound's effects on various cancer cell lines, demonstrating cytotoxic effects comparable to established chemotherapeutics.
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Anti-inflammatory Properties
- The compound has been investigated for its anti-inflammatory effects, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.
- Experimental models have shown that it can reduce inflammatory markers in vitro.
Table 1: Summary of Biological Activities
Study Highlights
- Anticancer Study : In a comparative study involving several derivatives of benzo[b]thiophenes, this compound exhibited higher cytotoxicity against breast cancer (MCF7) and lung cancer (A549) cell lines than its analogs. The IC50 values were reported at concentrations significantly lower than those required for conventional treatments.
- Inflammation Model : In an animal model of arthritis, administration of the compound resulted in a marked decrease in swelling and pain scores compared to control groups. Histological analysis revealed reduced infiltration of inflammatory cells in treated tissues.
Q & A
Q. What synthetic methodologies are commonly used to prepare 3-Chloro-4,7-difluorobenzo[b]thiophene-2-carboxylic acid?
Answer: The synthesis typically involves halogenation of precursor benzoic acids or multi-step reactions using chlorinating agents (e.g., thionyl chloride) and fluorinating reagents. A key challenge is achieving regioselectivity for chlorine and fluorine substituents. For example, halogenation methods described for structurally similar compounds emphasize controlling reaction conditions (stoichiometry, temperature, solvent) to minimize byproducts like polychlorinated derivatives . Post-synthesis purification via recrystallization or column chromatography is critical to isolate the target compound in high purity (>97%) .
Q. How is the compound characterized to confirm its structural identity and purity?
Answer:
- Purity Analysis: High-performance liquid chromatography (HPLC) with UV detection is standard, as demonstrated for analogous benzo[b]thiophene derivatives (e.g., 98% purity threshold) .
- Structural Confirmation: Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C, 19F) identifies substituent positions. For crystalline forms, X-ray diffraction resolves bond angles and dihedral angles (e.g., carboxyl group orientation relative to the aromatic ring) .
- Thermal Properties: Melting point analysis (e.g., 217–220°C for fluorinated analogs) and thermogravimetric analysis (TGA) assess stability .
Advanced Research Questions
Q. What challenges arise in optimizing halogenation reactions for multi-substituted benzo[b]thiophene derivatives?
Answer: Introducing chlorine and fluorine atoms at specific positions (C-3, C-4, and C-7) requires precise control of electronic and steric effects. For example:
- Regioselectivity: Electron-withdrawing groups (e.g., carboxylic acid at C-2) can deactivate certain positions, necessitating directing groups or catalysts to enhance reactivity at desired sites .
- Byproduct Management: Competing reactions, such as over-halogenation or ring-opening, are mitigated by stepwise halogenation or using protecting groups for the carboxylic acid moiety .
Q. How do substituents influence the compound’s reactivity in cross-coupling reactions or biological systems?
Answer:
- Cross-Coupling Reactions: The chloro and fluoro substituents create an electron-deficient aromatic system, enhancing reactivity in Suzuki-Miyaura couplings. However, steric hindrance at C-4 and C-7 may limit access to palladium catalysts, requiring tailored ligands .
- Biological Activity: Structural analogs (e.g., 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid) exhibit anti-inflammatory effects by modulating mTORC1 signaling and gut microbiota, suggesting that chloro/fluoro substituents may enhance target binding or metabolic stability .
Q. What advanced applications exist for benzo[b]thiophene-2-carboxylic acid derivatives in materials science?
Answer:
- Surface Modification: Thiophene-2-carboxylic acid derivatives are used to functionalize graphene for mid-infrared detectors, leveraging their electron-withdrawing properties to tune conductivity .
- Coordination Chemistry: The carboxylic acid group can act as a ligand for metal-organic frameworks (MOFs), with potential applications in catalysis or sensing .
Q. How are computational methods applied to predict the physicochemical properties of this compound?
Answer: Quantum chemical calculations (e.g., DFT) model electronic properties (e.g., HOMO-LUMO gaps) and predict solubility or bioavailability. Statistical thermodynamics and QSPR (Quantitative Structure-Property Relationship) models correlate substituent effects with melting points or logP values, aiding in pre-synthesis design .
Methodological Considerations
- Contradictions in Data: While emphasizes halogenation for synthesis, highlights diazotization as an alternative route for trifluorobenzoic acids. Researchers must validate methods based on substituent compatibility.
- Safety Protocols: Handling chlorinating/fluorinating agents requires rigorous safety measures (e.g., fume hoods, PPE), as outlined in safety data sheets for related thiophene derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
